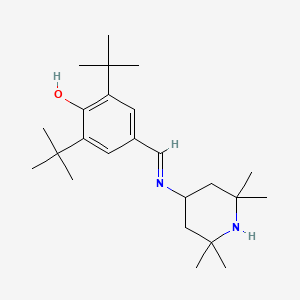![molecular formula C24H34N2O8 B3822118 2-[4-OXO-4-(1,4,7,10,13-PENTAOXA-16-AZACYCLOOCTADECAN-16-YL)BUTYL]-2,3-DIHYDRO-1H-ISOINDOLE-1,3-DIONE](/img/structure/B3822118.png)
2-[4-OXO-4-(1,4,7,10,13-PENTAOXA-16-AZACYCLOOCTADECAN-16-YL)BUTYL]-2,3-DIHYDRO-1H-ISOINDOLE-1,3-DIONE
Overview
Description
2-[4-OXO-4-(1,4,7,10,13-PENTAOXA-16-AZACYCLOOCTADECAN-16-YL)BUTYL]-2,3-DIHYDRO-1H-ISOINDOLE-1,3-DIONE is a complex organic compound known for its unique structure and potential applications in various scientific fields. This compound features a combination of isoindole and azacrown ether moieties, making it a subject of interest in both organic chemistry and material science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[4-OXO-4-(1,4,7,10,13-PENTAOXA-16-AZACYCLOOCTADECAN-16-YL)BUTYL]-2,3-DIHYDRO-1H-ISOINDOLE-1,3-DIONE typically involves multi-step organic reactions. One common method includes the reaction of isoindole derivatives with azacrown ethers under controlled conditions. The reaction often requires the use of specific catalysts and solvents to achieve high yields and purity .
Industrial Production Methods
Industrial production of this compound may involve large-scale organic synthesis techniques, including continuous flow reactors and automated synthesis systems. These methods ensure consistent quality and scalability, which are crucial for commercial applications .
Chemical Reactions Analysis
Types of Reactions
2-[4-OXO-4-(1,4,7,10,13-PENTAOXA-16-AZACYCLOOCTADECAN-16-YL)BUTYL]-2,3-DIHYDRO-1H-ISOINDOLE-1,3-DIONE undergoes various chemical reactions, including:
Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Hydrogen peroxide, potassium permanganate.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Various nucleophiles depending on the desired substitution.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield different isoindole derivatives, while reduction can produce various reduced forms of the compound .
Scientific Research Applications
2-[4-OXO-4-(1,4,7,10,13-PENTAOXA-16-AZACYCLOOCTADECAN-16-YL)BUTYL]-2,3-DIHYDRO-1H-ISOINDOLE-1,3-DIONE has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Medicine: Explored for its potential therapeutic properties, such as anticancer or antimicrobial activities.
Industry: Utilized in the development of new materials, including polymers and nanomaterials.
Mechanism of Action
The mechanism of action of 2-[4-OXO-4-(1,4,7,10,13-PENTAOXA-16-AZACYCLOOCTADECAN-16-YL)BUTYL]-2,3-DIHYDRO-1H-ISOINDOLE-1,3-DIONE involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other biomolecules, leading to various biological effects. The compound’s unique structure allows it to engage in specific binding interactions, influencing cellular pathways and processes .
Comparison with Similar Compounds
Similar Compounds
- 1-(9H-Fluoren-9-yl)-3-oxo-2,7,10,13,16-pentaoxa-4-azanonadecan-19-oic acid .
- 2-(1,2,4-Oxadiazol-5-yl)anilines .
- 4,4’,4’‘,4’‘’-(6,7,9,10,17,18,20,21-八氢二苯并[B,K][1,4,7,10,13,16]六氧杂环十八烯-2,3,13,14-四基)四苯甲醛 .
Uniqueness
2-[4-OXO-4-(1,4,7,10,13-PENTAOXA-16-AZACYCLOOCTADECAN-16-YL)BUTYL]-2,3-DIHYDRO-1H-ISOINDOLE-1,3-DIONE stands out due to its combination of isoindole and azacrown ether moieties, which confer unique chemical and biological properties. This distinct structure allows for specific interactions and applications that are not possible with other similar compounds .
Properties
IUPAC Name |
2-[4-oxo-4-(1,4,7,10,13-pentaoxa-16-azacyclooctadec-16-yl)butyl]isoindole-1,3-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H34N2O8/c27-22(6-3-7-26-23(28)20-4-1-2-5-21(20)24(26)29)25-8-10-30-12-14-32-16-18-34-19-17-33-15-13-31-11-9-25/h1-2,4-5H,3,6-19H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RBPSTEBUVIISFL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCOCCOCCOCCOCCN1C(=O)CCCN2C(=O)C3=CC=CC=C3C2=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H34N2O8 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
478.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![4-[2-(1H-benzimidazol-2-yl)ethyl]-2,6-di-tert-butylphenol](/img/structure/B3822048.png)




![Ethyl 5-imino-2,4-dimethylchromeno[4,3-b]pyridine-3-carboxylate](/img/structure/B3822071.png)
![4-METHYL-N-{2-[(2-{[(4-METHYLPHENYL)SULFONYL]AMINO}ETHYL)ANILINO]ETHYL}BENZENESULFONAMIDE](/img/structure/B3822075.png)
![N-{[2-(methoxymethyl)-4-methyl-1,3-thiazol-5-yl]methyl}-4,5,6,7-tetrahydro-2-benzothiophene-1-carboxamide](/img/structure/B3822081.png)
![2-[5-Amino-2-(2-hydroxyethoxy)phenoxy]ethan-1-OL](/img/structure/B3822086.png)

![16-[2-(1,4,7,10,13-pentaoxa-16-azacyclooctadecan-16-yl)ethyl]-1,4,7,10,13-pentaoxa-16-azacyclooctadecane](/img/structure/B3822096.png)

